(1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
(1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluoro and trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as CF3SO2Na under metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using advanced catalytic systems. The use of photoredox catalysis has also been explored for efficient trifluoromethylation . These methods ensure high yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce fluoro-substituted alcohols.
Scientific Research Applications
(1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is utilized in the production of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of (1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share similar fluorinated structures.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and have applications in medicinal chemistry.
Uniqueness
(1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific combination of fluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other fluorinated compounds.
Properties
CAS No. |
1568245-08-8 |
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Molecular Formula |
C9H8F4O |
Molecular Weight |
208.15 g/mol |
IUPAC Name |
(1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3/t5-/m0/s1 |
InChI Key |
GAEWCNMPWCSUNM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)C(F)(F)F)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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